Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate
Overview
Description
“Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate” is a chemical compound with the molecular formula C10H21N3O2 . It has a molecular weight of 215.29 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate” consists of a methylpiperazine ring attached to an ethylaminoacetate group . The compound has a molecular formula of C10H21N3O2 .Physical And Chemical Properties Analysis
“Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate” has a molecular weight of 215.29 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Scientific Research Applications
Neuroprotective and Memory Enhancing Effects
Research has shown that derivatives of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate, particularly those with modifications in the piperazine ring, have been studied for their potential neuroprotective and memory-enhancing effects. A study by Zhang Hong-ying (2012) explored the effects of certain acetic ether derivatives on learning and memory reconstruction dysfunction in mice. The compounds demonstrated significant improvement in memory and learning capabilities, indicating potential therapeutic applications for cognitive disorders (Zhang Hong-ying, 2012).
Anticonvulsant Properties
Another area of interest is the exploration of anticonvulsant properties associated with compounds structurally related to Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate. Skolnick et al. (1989) investigated 1-aminocyclopropanecarboxylates, closely related to the chemical structure , for their potential in blocking convulsions induced by N-methyl-D-aspartate. The findings suggested potential application in treating neuropathologies linked to excessive activation of N-methyl-D-aspartate receptor-coupled cation channels, indicative of a broader therapeutic potential for similar compounds (Skolnick et al., 1989).
Central Nervous System Activity
Compounds with a similar structure have also been explored for their effects on the central nervous system, including antinociceptive and serotoninergic activities. Szacon et al. (2015) designed a series of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, showing significant central nervous system activity, including antinociceptive effects. This suggests the potential of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate derivatives in developing new therapeutic agents for pain management (Szacon et al., 2015).
Serotonin Receptor Agonism
The pharmacological profile of compounds related to Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate includes serotonin receptor agonism, which can be relevant in treating various psychiatric and neurological disorders. Kimura et al. (2004) studied YM348, a compound showing high affinity for 5-HT(2C) receptors, demonstrating potential for therapeutic applications in psychiatric disorders by inducing penile erections and hypolocomotion in rats, mediated through 5-HT(2C) receptor agonism (Kimura et al., 2004).
properties
IUPAC Name |
methyl 2-[2-(4-methylpiperazin-1-yl)ethylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-11-9-10(14)15-2/h11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIJEFUAGLMIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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